4-Chloro-3-iodoaniline: A Chemoselective Scaffold for Drug Discovery
4-Chloro-3-iodoaniline: A Chemoselective Scaffold for Drug Discovery
The following technical guide details the chemical properties, synthesis, and applications of 4-Chloro-3-iodoaniline.
Technical Whitepaper & Operational Guide
Executive Summary
4-Chloro-3-iodoaniline (CAS: 573764-31-5) is a high-value trisubstituted benzene scaffold extensively utilized in medicinal chemistry, particularly for the synthesis of kinase inhibitors and agrochemicals.[1] Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct functional handles—an amino group (-NH
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 4-Chloro-3-iodoaniline | |
| CAS Number | 573764-31-5 | Verified |
| Molecular Formula | C | |
| Molecular Weight | 253.47 g/mol | |
| Appearance | Off-white to pale brown solid | Light sensitive |
| Melting Point | 62–65 °C | |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |
| pKa (Conjugate Acid) | ~3.5–3.8 (Predicted) | Lower than aniline (4.[2][3][4][5][6]6) due to -I/-Cl induction |
| H-Bond Donors/Acceptors | 1 / 1 |
Validated Synthetic Protocol
Route Rationale: Direct iodination of 4-chloroaniline yields the unwanted ortho-isomer (4-chloro-2-iodoaniline) due to the strong ortho/para directing effect of the amine. To achieve the meta-substitution (relative to the amine), a Sandmeyer-Reduction sequence starting from 2-chloro-5-nitroaniline is the authoritative pathway.
Step 1: Sandmeyer Iodination
Transformation: 2-Chloro-5-nitroaniline
-
Diazotization:
-
Charge a 3-neck flask with 2-chloro-5-nitroaniline (10.0 g, 58 mmol) and 6 M HCl (60 mL). Cool to 0 °C in an ice/salt bath.
-
Add Sodium Nitrite (NaNO
, 4.4 g, 64 mmol) in water (15 mL) dropwise, maintaining internal temperature °C. Stir for 30 min. Validation: Solution should become clear/yellow; check for excess nitrous acid with starch-iodide paper (turns blue instantly).
-
-
Iodination:
-
Dissolve Potassium Iodide (KI, 14.4 g, 87 mmol) in water (20 mL).
-
Add the cold diazonium solution slowly to the KI solution (or vice versa) with vigorous stirring. Caution: Significant nitrogen gas evolution.
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 10% Na
S O (to remove iodine), NaHCO , and brine. -
Dry over MgSO
and concentrate. -
Yield: ~85% of crude 1-chloro-2-iodo-4-nitrobenzene.
-
Step 2: Chemoselective Béchamp Reduction
Transformation: 1-Chloro-2-iodo-4-nitrobenzene
-
Reduction:
-
Suspend the nitro intermediate (10.0 g) in Ethanol (100 mL) and Water (20 mL).
-
Add Iron Powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH
Cl, 1.0 eq). -
Heat to reflux (80 °C) with vigorous mechanical stirring for 2–4 hours. Validation: Monitor by TLC (disappearance of non-polar nitro spot).
-
-
Isolation:
-
Filter hot through a Celite pad to remove iron sludge. Wash pad with hot ethanol.
-
Concentrate filtrate to remove ethanol.
-
Basify the aqueous residue with saturated NaHCO
to pH 9. -
Extract with DCM, dry over Na
SO , and concentrate.
-
-
Purification:
-
Recrystallize from Hexane/Ethyl Acetate or purify via silica column chromatography (10-20% EtOAc in Hexanes).
-
Final Yield: ~75–80% (Overall).
-
Chemoselectivity & Orthogonal Reactivity
The core value of 4-Chloro-3-iodoaniline is its ability to undergo sequential, selective functionalization.
Reactivity Hierarchy
-
N-Nucleophilicity: The aniline nitrogen is the most nucleophilic site but is less reactive than unsubstituted aniline due to electron withdrawal by halogens.
-
C-I Bond (Suzuki/Buchwald): The C-I bond is significantly weaker (BDE ~65 kcal/mol) than the C-Cl bond (BDE ~95 kcal/mol), allowing selective oxidative addition by Pd(0) catalysts at room temperature.
-
C-Cl Bond: Inert under standard Suzuki conditions used for Iodine; requires specialized ligands (e.g., SPhos, XPhos) and elevated temperatures (
°C) to react.
Visualization of Orthogonal Pathways
Figure 1: Orthogonal reactivity map demonstrating the sequential functionalization logic.
Application Case Study: Kinase Inhibitor Synthesis
In the development of Type II kinase inhibitors (e.g., targeting B-Raf or VEGFR), the 4-chloro-3-iodoaniline scaffold is often used to construct the "head" and "tail" of the inhibitor.
Protocol: Selective C-3 Arylation
-
Reagents: 4-Chloro-3-iodoaniline (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh
) (5 mol%), Na CO (2 M aq), DME. -
Conditions: Stir at Room Temperature for 12 h.
-
Result: Exclusive formation of 3-phenyl-4-chloroaniline . The chlorine atom remains untouched, available for a subsequent coupling reaction or to serve as a metabolic blocking group.
-
Note: If the temperature is raised to 80 °C without specialized ligands, the C-Cl bond may begin to react, degrading selectivity.
Safety & Handling (SDS Highlights)
-
Hazards:
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H315/H319: Causes skin and serious eye irritation.
-
STOT RE 2: May cause damage to organs (blood system) through prolonged exposure (methemoglobinemia risk typical of chloroanilines).
-
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine lability).
-
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
-
Sandmeyer Iodination Protocol: BenchChem Application Notes. Synthesis of 4-Chloro-2-iodo-1-nitrobenzene. Link
- Chemoselective Reduction: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Context on Halogen tolerance).
-
Suzuki Selectivity: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Safety Data: PubChem CID 21874954. 4-Chloro-3-iodoaniline. Link
- Synthetic Route Validation:Organic Syntheses, Coll. Vol. 2, p. 351 (General Sandmeyer); Adapted for 2-chloro-5-nitroaniline regiochemistry.
Sources
- 1. biosynth.com [biosynth.com]
- 2. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
